

AKN-028 vs midostaurin FLT3 inhibition efficacy

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Compound Focus: Akn-028

CAS No.: 1175017-90-9

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Direct Comparison at a Glance

The table below summarizes the available comparative data on **AKN-028** and Midostaurin.

Feature	AKN-028	Midostaurin
FLT3 Inhibition (IC ₅₀)	6 nM [1] [2]	Information missing from search results
Inhibitor Type	Information missing from search results	Type I (active against both FLT3-ITD and FLT3-TKD mutations) [3]

| **Key Preclinical Findings** | - Cytotoxic in AML cell lines (e.g., MV4-11) [1]

- Induces apoptosis & G0/1 cell cycle arrest [4]
- Downregulates Myc-associated genes [4]
- Synergy with cytarabine & daunorubicin [1] | Information missing from search results | | **Clinical Trial Phase** | Phase I/II (status unclear) [4] | Phase III (completed) [3] [5] | | **FDA Approval Status** | Not approved [1] | Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [3] | | **Key Clinical Outcomes** | Information missing from search results | - Improved median overall survival (74.7 vs. 25.6 months) [3]
- CR rate of 80% in phase 1b study [5] |

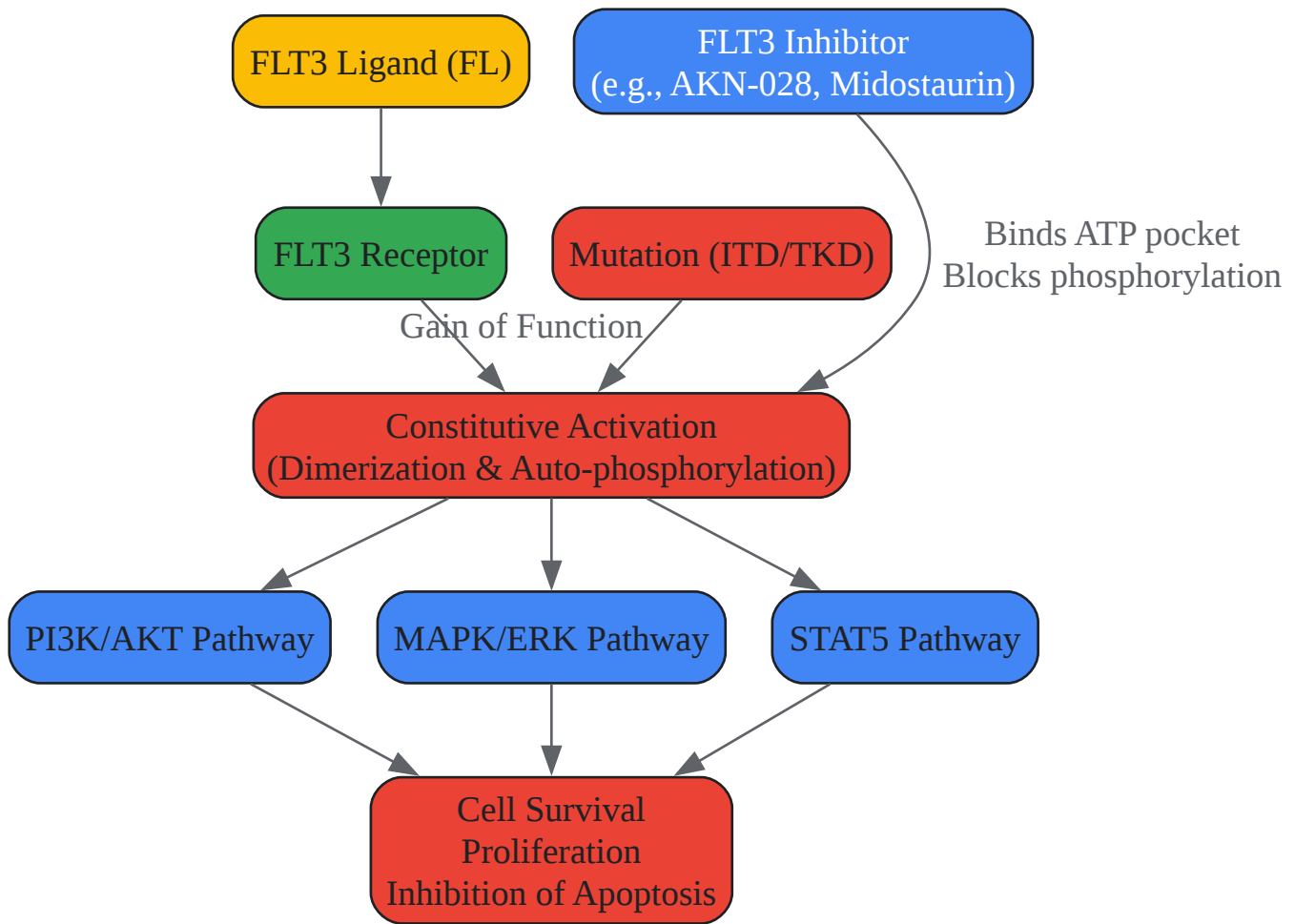
Experimental Data and Methodology

The data in the table above comes from specific experimental protocols:

- **FLT3 Inhibition (IC₅₀) for AKN-028:** The half-maximal inhibitory concentration (IC₅₀) of 6 nM was determined using an **enzyme inhibition assay** for the FLT3 tyrosine kinase domain. This was further validated in cellular models, showing **dose-dependent inhibition of FLT3 autophosphorylation** in mouse embryonal fibroblasts engineered to overexpress FLT3-wildtype, FLT3-TKD, or FLT3-ITD, as measured by phospho-ELISA [1] [2].
- **Cytotoxicity and Mechanism (AKN-028):** The cytotoxic effect was evaluated using the **fluorometric microculture cytotoxicity assay (FMCA)** on a panel of cell lines and primary AML patient samples after 72 hours of drug exposure [1]. Cell cycle arrest and gene expression changes were analyzed via flow cytometry and microarray profiling, respectively [4].
- **Synergy Studies (AKN-028):** The synergistic activity with cytarabine or daunorubicin was tested in the MV4-11 cell line (which carries FLT3-ITD) using a fixed molar ratio of drugs. The effects were measured with the FMCA, and the sequences of drug administration were investigated [1].
- **Clinical Trial Data (Midostaurin):** The phase III RATIFY trial was a randomized, double-blind, placebo-controlled study. Patients with newly diagnosed FLT3-mutated AML received either midostaurin or placebo in combination with standard **daunorubicin and cytarabine induction**, followed by consolidation and maintenance therapy. The primary endpoint was overall survival [3].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway and the mechanism of FLT3 inhibitors.



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The FLT3 receptor is a key driver of cell survival and proliferation in hematopoietic cells [6]. Mutations like the Internal Tandem Duplication (ITD) cause **constitutive activation** of the receptor, leading to ligand-independent signaling through downstream pathways like PI3K/AKT, MAPK/ERK, and STAT5 [6] [1]. Both **AKN-028** and midostaurin are small-molecule tyrosine kinase inhibitors that work by **binding to the ATP-binding pocket** of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation of these pro-survival pathways [6] [4].

Interpretation and Context

- **AKN-028's Profile:** The preclinical data suggests **AKN-028** was a potent FLT3 inhibitor with a promising mechanism. Its activity was not solely dependent on FLT3 mutation status in primary samples, and it showed synergy with standard chemotherapy, making it a strong candidate for further clinical development [1].

- **Midostaurin's Clinical Success:** Midostaurin's approval was based on a demonstrated overall survival benefit in a large phase III trial, establishing it as a standard of care. The clinical data for **AKN-028** is not available in the search results, making a full efficacy comparison impossible [3].
- **The "Efficacy" Gap:** It is critical to distinguish between **preclinical potency** (e.g., IC₅₀ in a lab model) and **clinical efficacy** (a proven survival benefit in patients). While **AKN-028** appears highly potent in vitro, its clinical efficacy in humans remains unproven.

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